Saturated vs. Unsaturated Benzothiazole Appendage: Impact on Pim Kinase Inhibitory Potency
Within the Incyte Pim kinase inhibitor patent family, the 4,5,6,7‑tetrahydrobenzo[d]thiazol‑2‑yl appendage (present in CAS 476309‑04‑3) consistently delivers sub‑micromolar pan‑Pim inhibition, whereas the fully aromatic benzo[d]thiazol‑2‑yl analog exhibits attenuated potency, particularly against Pim‑2 and Pim‑3 [1]. The saturation reduces π‑stacking with the kinase hinge region while preserving key hydrogen‑bond contacts, yielding a more favorable enthalpy‑entropy balance [1].
| Evidence Dimension | Pim‑1 / Pim‑2 / Pim‑3 IC₅₀ (biochemical assay) |
|---|---|
| Target Compound Data | Representative tetrahydrobenzo[d]thiazol‑2‑yl analog IC₅₀ range: < 100 nM (Pim‑1), < 50 nM (Pim‑2), < 200 nM (Pim‑3) as disclosed in Incyte patent examples [1]. |
| Comparator Or Baseline | Corresponding benzo[d]thiazol‑2‑yl analog IC₅₀ range: typically 2‑ to 10‑fold higher, especially for Pim‑2 (200‑500 nM) and Pim‑3 (> 500 nM) [1]. |
| Quantified Difference | Approximately 2‑ to >10‑fold improvement in potency conferred by tetrahydro saturation relative to the unsaturated benzo[d]thiazol‑2‑yl comparator [1]. |
| Conditions | Biochemical TR‑FRET or radiometric kinase assays; recombinant human Pim‑1, Pim‑2, Pim‑3; ATP at Km concentration. |
Why This Matters
Procurement of the tetrahydrobenzo[d]thiazol‑2‑yl derivative rather than the benzo[d]thiazol‑2‑yl analog is essential for achieving pan‑Pim potency in cellular and in‑vivo oncology models.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent 10,265,307 B2 (issued 2019‑04‑23). View Source
